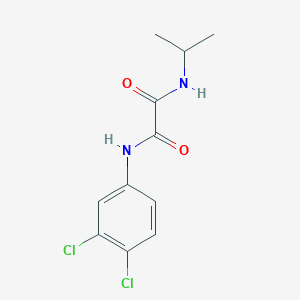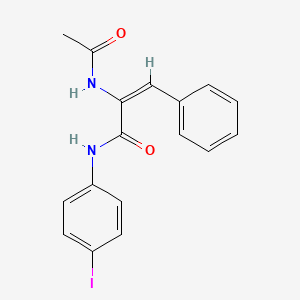![molecular formula C17H13ClF3N3S B4581728 N-[(5-chloro-1H-indol-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4581728.png)
N-[(5-chloro-1H-indol-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
Übersicht
Beschreibung
The compound "N-[(5-chloro-1H-indol-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea" is a thiourea derivative, which is a class of organosulfur compounds with broad biological and non-biological applications. Thiourea derivatives are known for their nucleophilic characteristics due to the presence of S- and N- atoms, allowing for the establishment of inter- and intramolecular hydrogen bonding. These properties make thiourea derivatives important for various applications, including as chemosensors for detecting environmental pollutants and biological molecules (Al-Saidi & Khan, 2022).
Synthesis Analysis
Thiourea derivatives are synthesized through reactions involving thiourea with various reagents. The synthesis of thiourea derivatives often involves complex mechanisms that depend on reaction conditions such as temperature and solvent, as well as the nature of the glyoxal used in the reaction (Anishchenko et al., 2014). Thiourea derivatives can act as ligands in coordination chemistry, highlighting their versatile applications in creating novel substances with potential biological properties (Saeed, Flörke, & Erben, 2014).
Molecular Structure Analysis
The molecular structure of thiourea derivatives facilitates their application in various fields, including as chemosensors. The ability to form stable complexes with metals, due to their molecular structure, is crucial for their use in detecting anions and cations in environmental and biological samples (Khan et al., 2020).
Chemical Reactions and Properties
Thiourea derivatives participate in a variety of chemical reactions, offering a wide range of biological and industrial applications. They are used in the synthesis of heterocyclic compounds, illustrating their importance in pharmaceutical chemistry (Gouda, 2013). The interaction of thiourea derivatives with metals and their ability to form complexes underscore their significant role in coordination chemistry and as potential chemosensors.
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility and melting points, are influenced by their molecular structure. These properties are crucial for their applications in various fields, including pharmaceuticals and environmental sensing. The literature primarily focuses on the chemical properties and applications of thiourea derivatives, with less emphasis on their physical properties.
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including their reactivity and ability to form complexes with metals, are central to their wide range of applications. Their nucleophilic nature allows for the formation of stable complexes, making them valuable in coordination chemistry, chemosensing, and pharmaceutical applications (Al-Saidi & Khan, 2022).
Wissenschaftliche Forschungsanwendungen
Structure and Biological Activities Another aspect of thioureas is their structural and biological properties. The work of Yan et al. (2008) focuses on the crystal structure and biological activities of a thiourea derivative. This research reveals significant herbicidal activity of the compound, offering insights into potential agricultural applications (Yan et al., 2008).
Antibacterial and Anti-MRSA Activity Thioureas also demonstrate antibacterial properties. Dolan et al. (2016) report on the synthesis and antibacterial evaluation of thiourea-containing compounds. They found notable antibacterial efficacy against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Dolan et al., 2016).
Eigenschaften
IUPAC Name |
1-[(5-chloro-1H-indol-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3S/c18-11-5-6-14-10(7-11)8-12(23-14)9-22-16(25)24-15-4-2-1-3-13(15)17(19,20)21/h1-8,23H,9H2,(H2,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHQRZMYGYHBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCC2=CC3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chloro-1H-indol-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3,4-dimethylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4581649.png)
![(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4581656.png)
![1-(1-adamantyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4581660.png)
![N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B4581681.png)

![2-[({3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4581692.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4581693.png)
![6-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4581698.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4581705.png)
![N-[{[(4-chlorophenyl)sulfonyl]imino}(4-fluorophenyl)methyl]glycine](/img/structure/B4581713.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4581718.png)

![4-{2-[(4-hydroxyphenyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4581742.png)
![methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4581750.png)